molecular formula C26H27ClN2OS B4608492 N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

Cat. No.: B4608492
M. Wt: 451.0 g/mol
InChI Key: IHAJEHBQNSMIRP-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyridinecarbothioamides. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the chloromethylphenyl group and the hydroxy(diphenyl)methyl group. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE: shares structural similarities with other pyridinecarbothioamides and related compounds.

    This compound: can be compared to other compounds with similar functional groups, such as chloromethylphenyl derivatives and hydroxy(diphenyl)methyl compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows it to interact with molecular targets in unique ways, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2OS/c1-19-18-23(27)12-13-24(19)28-25(31)29-16-14-22(15-17-29)26(30,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,22,30H,14-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAJEHBQNSMIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
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N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
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N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
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N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
Reactant of Route 5
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N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
Reactant of Route 6
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N-(4-CHLORO-2-METHYLPHENYL)-4-[HYDROXY(DIPHENYL)METHYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

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